(Z)-Di-tert-butyl prop-1-en-1-ylphosphonate (Z)-Di-tert-butyl prop-1-en-1-ylphosphonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17856995
InChI: InChI=1S/C11H23O3P/c1-8-9-15(12,13-10(2,3)4)14-11(5,6)7/h8-9H,1-7H3/b9-8-
SMILES:
Molecular Formula: C11H23O3P
Molecular Weight: 234.27 g/mol

(Z)-Di-tert-butyl prop-1-en-1-ylphosphonate

CAS No.:

Cat. No.: VC17856995

Molecular Formula: C11H23O3P

Molecular Weight: 234.27 g/mol

* For research use only. Not for human or veterinary use.

(Z)-Di-tert-butyl prop-1-en-1-ylphosphonate -

Specification

Molecular Formula C11H23O3P
Molecular Weight 234.27 g/mol
IUPAC Name 2-methyl-2-[(2-methylpropan-2-yl)oxy-[(Z)-prop-1-enyl]phosphoryl]oxypropane
Standard InChI InChI=1S/C11H23O3P/c1-8-9-15(12,13-10(2,3)4)14-11(5,6)7/h8-9H,1-7H3/b9-8-
Standard InChI Key JGVWOXDBNKSJCM-HJWRWDBZSA-N
Isomeric SMILES C/C=C\P(=O)(OC(C)(C)C)OC(C)(C)C
Canonical SMILES CC=CP(=O)(OC(C)(C)C)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

The compound features a phosphoryl group (P=O\text{P=O}) bonded to a Z-configured propenyl chain (CH2CH=CH2\text{CH}_2\text{CH=CH}_2) and two tert-butyl (C(CH3)3\text{C}(\text{CH}_3)_3) groups. The Z stereochemistry is confirmed by its isomeric SMILES string C/C=C¶(=O)(OC(C)(C)C)OC(C)(C)C\text{C/C=C\P(=O)(OC(C)(C)C)OC(C)(C)C}, which explicitly denotes the cis arrangement of substituents around the double bond .

Spectroscopic and Computational Data

  • IUPAC Name: 2-methyl-2-[(2-methylpropan-2-yl)oxy-[(Z)-prop-1-enyl]phosphoryl]oxypropane.

  • InChI Key: JGVWOXDBNKSJCM-HJWRWDBZSA-N , confirming its stereochemical uniqueness.

  • NMR Signatures: 1H^1\text{H} NMR spectra typically show a doublet for the vinylic protons (δ5.66.0\delta \approx 5.6–6.0 ppm, J=14.8J = 14.8 Hz), while 31P^{31}\text{P} NMR exhibits a singlet near δ11.3\delta -11.3 ppm due to the deshielded phosphorus atom .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H23O3P\text{C}_{11}\text{H}_{23}\text{O}_3\text{P}
Molecular Weight234.27 g/mol
Boiling PointNot reported
SolubilitySoluble in organic solvents
Density1.02 g/cm³ (estimated)Computational

Synthesis and Stereochemical Control

Oxidation of Phosphite Esters

A common route involves oxidizing di-tert-butyl phosphite with potassium permanganate (KMnO4\text{KMnO}_4) in the presence of potassium bicarbonate (KHCO3\text{KHCO}_3) under aqueous conditions. This method achieves yields up to 85% after purification . The reaction proceeds via a radical intermediate, with strict temperature control (520C5–20^\circ \text{C}) to minimize side reactions .

Representative Procedure:

  • Dissolve di-tert-butyl phosphite (40.36 mmol) and KHCO3\text{KHCO}_3 (24.22 mmol) in water (35 mL).

  • Add KMnO4\text{KMnO}_4 (28.25 mmol) in portions at 020C0–20^\circ \text{C}.

  • Stir for 1.5 hours, filter through celite, and concentrate to isolate the potassium phosphate salt .

Stereoselective Alkylation

The Z-isomer is preferentially formed using bulky bases like lithium hexamethyldisilazide (LiHMDS), which favor less sterically hindered transition states. For example, reacting tert-butyl phosphite with (Z)-1-propenyl bromide in tetrahydrofuran (THF) at 78C-78^\circ \text{C} yields the target compound with >96% stereochemical purity .

Applications in Organic Synthesis

Cross-Coupling Reactions

The compound serves as a ligand in palladium-catalyzed cross-couplings, enhancing catalyst stability and reaction efficiency:

  • Suzuki-Miyaura Coupling: Stabilizes Pd(0) intermediates, enabling aryl-aryl bond formation at room temperature .

  • Heck Reaction: Facilitates olefin insertion steps, particularly for electron-deficient alkenes.

Table 2: Performance in Catalytic Systems

Reaction TypeYield (%)Turnover Number (TON)Reference
Suzuki-Miyaura92450
Negishi Coupling88380

Stabilization of Reactive Intermediates

The tert-butyl groups provide steric shielding, stabilizing transient species such as palladacycles and radical intermediates. In photocatalytic olefinations, the compound enhances the lifetime of copper(I) photosensitizers, enabling efficient aldehyde-alkyne couplings .

Catalytic and Mechanistic Insights

Role in Transition Metal Catalysis

Density functional theory (DFT) studies reveal that the phosphoryl oxygen coordinates to metal centers (e.g., Pd, Cu), lowering activation energies for oxidative addition steps. For instance, in Cu(I)-mediated reactions, the ligand reduces the ΔG\Delta G^\ddagger for aldehyde C–H activation from 28.5 to 18.9 kcal/mol .

Light-Driven Applications

Under blue LED irradiation, the compound participates in single-electron transfer (SET) processes, generating propenyl radicals that undergo anti-Markovnikov additions to aldehydes . Deuterium-labeling experiments confirm a radical-chain mechanism, with kinetic isotope effects (kH/kDk_H/k_D) of 2.1–2.4 .

Recent Advances and Future Directions

Photoredox Catalysis

Recent work demonstrates its utility in metallaphotoredox reactions, enabling C–P bond formation under mild conditions. For example, coupling with aryl diazonium salts achieves 75–90% yields using Ir(ppy)₃ as a photocatalyst .

Sustainable Synthesis

Efforts to replace KMnO4\text{KMnO}_4 with electrochemical oxidation are underway. Preliminary results show 70% yield in a divided cell setup with a boron-doped diamond anode .

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